molecular formula C24H16N2O2 B12898584 4-(4-Oxonaphthalen-1(4H)-ylidene)-2-phenyl-3,4-dihydrophthalazin-1(2H)-one CAS No. 61613-43-2

4-(4-Oxonaphthalen-1(4H)-ylidene)-2-phenyl-3,4-dihydrophthalazin-1(2H)-one

Cat. No.: B12898584
CAS No.: 61613-43-2
M. Wt: 364.4 g/mol
InChI Key: HZOIIONDYPZQLM-UHFFFAOYSA-N
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Description

4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under suitable conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or phthalazinone derivatives.

    Reduction: Formation of naphthylamines or phenylphthalazinones.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and dyes

Mechanism of Action

The mechanism of action of 4-(4-Hydroxynaphthalen-1-yl)-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphthalazin-1(2H)-one: Lacks the naphthalene and phenyl groups, making it less complex.

    2-Phenylphthalazin-1(2H)-one: Lacks the hydroxynaphthalene group, affecting its reactivity and applications.

Properties

CAS No.

61613-43-2

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

4-(4-hydroxynaphthalen-1-yl)-2-phenylphthalazin-1-one

InChI

InChI=1S/C24H16N2O2/c27-22-15-14-20(17-10-4-5-11-18(17)22)23-19-12-6-7-13-21(19)24(28)26(25-23)16-8-2-1-3-9-16/h1-15,27H

InChI Key

HZOIIONDYPZQLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C5=CC=CC=C54)O

Origin of Product

United States

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